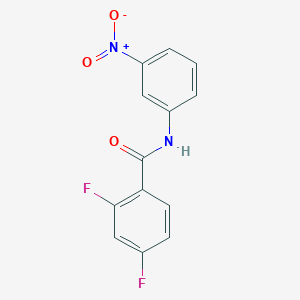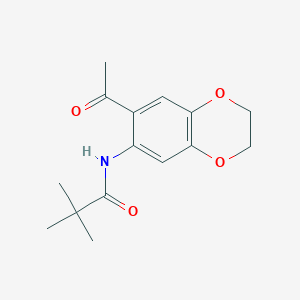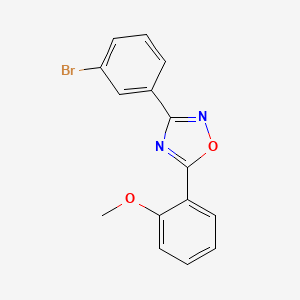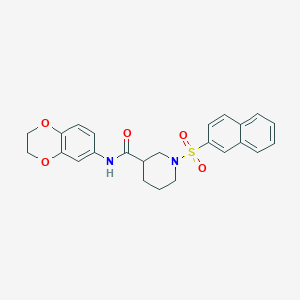![molecular formula C18H20N2O2S B4385905 N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4385905.png)
N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide
説明
N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide, commonly known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. The Bcl-2 family is a group of proteins that regulate programmed cell death, or apoptosis, in mammalian cells. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
作用機序
ABT-737 selectively binds to the hydrophobic groove of anti-apoptotic proteins of the N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide family, such as N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from inhibiting pro-apoptotic proteins, such as Bax and Bak, which are responsible for inducing apoptosis. ABT-737 induces apoptosis by promoting the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, ABT-737 has limited efficacy in some cancer cell lines, and resistance to ABT-737 has been observed in some cancer cells.
実験室実験の利点と制限
ABT-737 has several advantages for lab experiments, including its selectivity for anti-apoptotic proteins of the N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide family and its ability to induce apoptosis in cancer cells. However, ABT-737 has limitations, including its limited efficacy in some cancer cell lines and its potential for resistance.
将来の方向性
There are several future directions for the research and development of ABT-737. One direction is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Another direction is the development of combination therapies that can enhance the efficacy of ABT-737. Additionally, the development of analogs of ABT-737 with improved efficacy and selectivity is an area of active research. Finally, the potential use of ABT-737 in other diseases, such as autoimmune disorders and neurodegenerative diseases, is an area of exploration.
科学的研究の応用
ABT-737 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as melanoma and lung cancer. ABT-737 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-benzylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(23-12-15-7-4-3-5-8-15)18(22)20-17-10-6-9-16(11-17)19-14(2)21/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDXIAFDGWXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-{[(3,5-difluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4385826.png)

![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4385833.png)
![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate](/img/structure/B4385845.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4385846.png)
![1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4385856.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4385859.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4385867.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4385874.png)
![1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)


